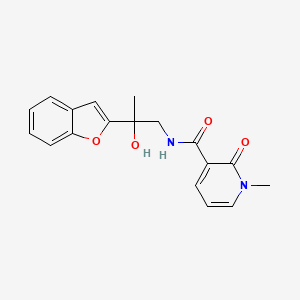

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound featuring a benzofuran moiety linked to a hydroxypropyl chain and a 1-methyl-2-oxo-dihydropyridine carboxamide group. The benzofuran group may enhance binding affinity to biological targets, while the hydroxypropyl side chain could improve solubility.

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-18(23,15-10-12-6-3-4-8-14(12)24-15)11-19-16(21)13-7-5-9-20(2)17(13)22/h3-10,23H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHICOZPTJYSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran ring, which can be synthesized through a cyclization reaction involving phenol derivatives and acyl chlorides in the presence of a Lewis acid catalyst like zinc chloride . The hydroxypropyl group can be introduced via an alkylation reaction using appropriate alkyl halides under basic conditions . The dihydropyridine carboxamide moiety can be synthesized through a condensation reaction involving a β-keto ester and an amine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Zinc chloride, Lewis acids

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of halogenated or nitrated benzofuran derivatives

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the dihydropyridine carboxamide moiety can interact with cellular proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared moieties or applications:

Dihydropyridine Carboxamide Derivatives

The dihydropyridine (DHP) scaffold is a hallmark of calcium channel blockers (e.g., nifedipine). However, carboxamide substitutions alter bioactivity. For example:

- WHO-listed elastase inhibitor (N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide): Structural similarity: Shares the 2-oxo-1,2-dihydropyridine-3-carboxamide backbone but incorporates methanesulfonyl and trifluoromethyl groups. Key difference: The benzofuran and hydroxypropyl groups in the target compound may confer distinct solubility or target specificity compared to the WHO compound’s sulfonyl and fluorinated substituents.

Hydroxypropyl-Containing Compounds

Hydroxypropyl groups are common in surfactants and antistatic agents, as seen in cosmetic ingredients like DIOLEOYL EDTHP-MONIUM METHOSULFATE ():

- Structural overlap : Both compounds feature hydroxypropyl chains, which enhance water solubility.

- Functional contrast : Cosmetic ingredients prioritize surface activity, while the target compound’s DHP core suggests pharmaceutical relevance.

Benzofuran Derivatives

Benzofuran moieties are prevalent in bioactive molecules (e.g., anticoagulants, antimicrobials).

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Solubility and formulation: The hydroxypropyl group may improve bioavailability compared to non-polar DHP derivatives, but empirical data are needed.

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on recent research findings, including case studies and data tables.

Structure and Synthesis

The compound features a complex structure that combines a benzofuran moiety with a dihydropyridine framework. The synthesis of such compounds typically involves multi-step reactions, leveraging various organic chemistry techniques such as cyclization and coupling reactions. Research indicates that modifications in the benzofuran and dihydropyridine components can significantly influence biological activity.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. For instance, a series of benzofuran derivatives exhibited significant activity against Mycobacterium tuberculosis (M. tuberculosis) with minimum inhibitory concentrations (MIC) ranging from 2 μg/mL to 8 μg/mL . This suggests that the benzofuran structure is crucial for enhancing the antimicrobial efficacy of the compounds.

Antioxidant Properties

Compounds containing the benzofuran structure have demonstrated notable antioxidant activities. Studies have shown that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity is often measured using assays like DPPH and ABTS, where higher activity correlates with lower IC50 values.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of benzofuran derivatives. For example, certain compounds have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 . The anti-inflammatory mechanisms often involve inhibition of NF-kB signaling pathways, which are critical in inflammatory responses.

Case Studies

-

Anti-inflammatory Study :

A study assessed the effects of a specific benzofuran derivative on chronic inflammation models. The compound reduced TNF-alpha levels by 93.8% and IL-1 levels by 98%, demonstrating its potent anti-inflammatory activity . -

Antimicrobial Efficacy :

In another study, derivatives were tested against various strains of bacteria and fungi, showing MIC values as low as 0.78 μg/mL for certain compounds, indicating strong antimicrobial properties .

Data Table: Summary of Biological Activities

| Biological Activity | Compound Tested | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Benzofuran Derivative A | 2 | Cell wall synthesis inhibition |

| Benzofuran Derivative B | 8 | Protein synthesis inhibition | |

| Anti-inflammatory | Benzofuran Derivative C | - | NF-kB pathway inhibition |

| Antioxidant | Benzofuran Derivative D | IC50: 10 | Free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.